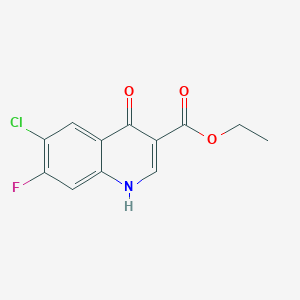

Ethyl 6-chloro-7-fluoro-4-hydroxyquinoline-3-carboxylate

Description

Instead, extensive data exists for ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate (CAS 70458-93-4), a positional isomer differing in halogen substitution patterns. This article focuses on the latter due to its documented relevance in pharmaceutical research.

Properties

Molecular Formula |

C12H9ClFNO3 |

|---|---|

Molecular Weight |

269.65 g/mol |

IUPAC Name |

ethyl 6-chloro-7-fluoro-4-oxo-1H-quinoline-3-carboxylate |

InChI |

InChI=1S/C12H9ClFNO3/c1-2-18-12(17)7-5-15-10-4-9(14)8(13)3-6(10)11(7)16/h3-5H,2H2,1H3,(H,15,16) |

InChI Key |

JYSGXHURLLJLIQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CNC2=CC(=C(C=C2C1=O)Cl)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of Ethyl 6-chloro-7-fluoro-4-hydroxyquinoline-3-carboxylate typically involves the cyclocondensation of 4-hydroxy-2(1H)-quinolinones with ethyl-2,3-dihydro-3-oxobenzo-furan-2-carboxylate . The reaction conditions often include the use of solvents like N,N-dimethylformamide and catalysts to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound .

Chemical Reactions Analysis

Ethyl 6-chloro-7-fluoro-4-hydroxyquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of quinoline derivatives.

Reduction: Reduction reactions can convert the compound into different hydroquinoline derivatives.

Substitution: Halogenation and other substitution reactions can introduce different functional groups into the quinoline ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The major products formed from these reactions are often quinoline derivatives with varied functional groups .

Scientific Research Applications

Ethyl 6-chloro-7-fluoro-4-hydroxyquinoline-3-carboxylate has several scientific research applications:

Medicinal Chemistry: It is used in the synthesis of various pharmaceutical compounds due to its potential biological activities.

Biological Research: The compound is studied for its antimicrobial and anticancer properties.

Industrial Research: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 6-chloro-7-fluoro-4-hydroxyquinoline-3-carboxylate involves its interaction with molecular targets in biological systems. It can inhibit the activity of certain enzymes and proteins, leading to its antimicrobial and anticancer effects. The pathways involved include the inhibition of DNA synthesis and the disruption of cellular processes .

Comparison with Similar Compounds

Chemical Profile

- Molecular Formula: C₁₂H₉ClFNO₃ .

- SMILES: O=C(OCC)C₁=CN=C₂C=C(Cl)C(F)=CC₂=C₁O .

- Key Synonyms: 7-Chloro-6-fluoro-4-hydroxyquinoline-3-carboxylic acid ethyl ester Ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key analogs, their substituents, and biological implications:

Biological Activity

Ethyl 6-chloro-7-fluoro-4-hydroxyquinoline-3-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 269.66 g/mol. The presence of chlorine and fluorine atoms in its structure contributes to its unique chemical properties, enhancing its biological activity compared to other quinoline derivatives .

The biological activity of this compound is primarily attributed to its interaction with bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound effectively prevents bacterial cell division, leading to cell death .

Overview

This compound has been studied for its antimicrobial properties , showing effectiveness against various bacterial strains. The compound's mechanism involves disrupting the bacterial DNA processes, making it a candidate for antibiotic development.

Case Studies

- In vitro Studies : Research has demonstrated that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, it has shown promising results against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating potent activity .

- Comparative Analysis : When compared to other fluoroquinolone antibiotics like levofloxacin and ciprofloxacin, this compound displayed similar or enhanced antibacterial efficacy, suggesting its potential as a new therapeutic agent .

Overview

The compound is also being explored for its anticancer potential . Preliminary studies indicate that it may inhibit the growth of various cancer cell lines through mechanisms similar to those observed in bacterial inhibition.

Research Findings

- Cell Line Studies : this compound has shown cytotoxic effects in human cancer cell lines, including breast and colon cancer cells. The IC50 values in these studies suggest that the compound can induce apoptosis in cancer cells, potentially making it a candidate for further development .

- Mechanistic Insights : The anticancer effect is believed to be mediated through the inhibition of specific kinases involved in cell proliferation and survival pathways, similar to mechanisms observed with other quinolone derivatives .

Comparison with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Levofloxacin | Fluorinated quinolone | Broad-spectrum antibiotic |

| Ciprofloxacin | Fluorinated quinolone | Effective against Gram-negative bacteria |

| This compound | Chlorine and fluorine substituents | Antimicrobial and anticancer properties |

Q & A

What are the primary synthetic routes for Ethyl 6-chloro-7-fluoro-4-hydroxyquinoline-3-carboxylate, and how do reaction conditions influence yield?

Basic

The compound is commonly synthesized via the Gould-Jacobs reaction, starting from 3-chloro-4-fluoroaniline. Microwave-assisted cyclization using aluminum metal as a catalyst improves reaction efficiency and reduces side products. Key steps include condensation with diethyl ethoxymethylenemalonate, followed by thermal cyclization in high-boiling solvents like diphenyl ether . Yield optimization requires precise temperature control (180–200°C) and inert atmosphere conditions to prevent decarboxylation or ester hydrolysis.

Which spectroscopic and crystallographic methods are most effective for structural elucidation of this compound?

Basic

X-ray crystallography is the gold standard for determining the spatial arrangement of substituents, particularly the positions of chlorine (C6), fluorine (C7), and the ester group (C3). NMR spectroscopy (¹H, ¹³C, and ¹⁹F) complements this by confirming substituent connectivity, with characteristic shifts for the quinoline core (e.g., C4-OH proton at δ 12–14 ppm in DMSO-d₆). IR spectroscopy identifies functional groups like the ester carbonyl (C=O stretch at ~1700 cm⁻¹) .

How do reaction conditions influence regioselectivity during ethylation of the quinoline core?

Advanced

Ethylation of the 4-hydroxy group competes with N-ethylation at the quinoline nitrogen. In DMSO solvent, heating Ethyl 6-chloro-7-fluoro-4-ethoxyquinoline-3-carboxylate without Bu₄NI favors O-ethylation, while adding Bu₄NI shifts selectivity toward N-ethylation due to iodide’s nucleophilic assistance. Product ratios (e.g., O- vs. N-ethylated derivatives) are quantified via HPLC or ¹H NMR integration .

What intermolecular interactions govern the crystal packing of derivatives, and how do they affect physicochemical properties?

Advanced

X-ray studies of derivatives (e.g., Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate) reveal C–H···O and C–H···Cl hydrogen bonds, which stabilize parallel molecular packing. These interactions influence solubility, melting points, and bioavailability, as tight packing reduces dissolution rates in polar solvents .

How is the antimicrobial activity of fluoroquinolone derivatives derived from this compound evaluated?

Advanced

Derivatives (e.g., N-triazolo methyl-substituted fluoroquinolones) are screened against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution assays (MIC determination). Structure-activity relationships (SAR) are analyzed by modifying the C7/C8 substituents; electron-withdrawing groups (e.g., Cl, F) enhance DNA gyrase inhibition .

What methodologies enable the synthesis of tricyclic fluoroquinolones from this intermediate?

Advanced

Cyclocondensation with piperazine or thiazeto rings under basic conditions (e.g., K₂CO₃ in DMF) forms tricyclic derivatives like Prulifloxacin. Key steps include regioselective ring closure at C1–N2 positions, monitored by TLC and confirmed via MS and elemental analysis .

How are decarboxylation by-products minimized during derivatization?

Advanced

Decarboxylation occurs under prolonged heating or acidic conditions. Mitigation strategies include using aprotic solvents (e.g., DMF), low temperatures (<80°C), and catalytic bases (e.g., triethylamine) to stabilize the ester group. Impurities like Compound 4 (a decarboxylated by-product) are characterized via LC-MS and isolated via column chromatography .

What role does click chemistry play in modifying this compound for drug discovery?

Advanced

Propargylation at the N1 position, followed by copper-catalyzed azide-alkyne cycloaddition (Sharpless conditions), introduces triazole moieties. These modifications enhance pharmacokinetic properties (e.g., logP reduction) and are validated via HRMS and ¹H-¹⁵N HMBC NMR .

How do solvent polarity and temperature affect the synthesis of ethylated derivatives?

Advanced

Polar aprotic solvents (e.g., DMSO) stabilize transition states during ethylation, favoring O-ethylation at 100–120°C. Nonpolar solvents (e.g., toluene) reduce solubility, leading to incomplete reactions. Kinetic vs. thermodynamic control is assessed via time-resolved ¹H NMR .

What comparative studies exist between this compound and other 4-quinolone antibiotics?

Advanced

SAR studies compare its derivatives with ciprofloxacin and moxifloxacin. Modifications at C7 (Cl/F) and C8 (NO₂/OCH₃) are linked to enhanced Gram-negative activity. Computational docking (e.g., AutoDock Vina) predicts binding affinities to DNA gyrase, validated via MIC assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.